molecular formula C4HCl3O2S2 B167254 4,5-Dichlorothiophene-2-sulfonyl chloride CAS No. 126714-85-0

4,5-Dichlorothiophene-2-sulfonyl chloride

Cat. No. B167254
M. Wt: 251.5 g/mol
InChI Key: IVTWLTRKVRJPNG-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-sulfonyl chloride is a chemical compound derived from thiophene, a sulfur-containing heterocycle. The molecule is characterized by the presence of two chlorine atoms and a sulfonyl chloride group attached to the thiophene ring. This structure makes it a potentially reactive intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related sulfonyl chlorides has been explored in various studies. For instance, the sulfochlorination reaction of 2,5-dichlorothiophene has been shown to yield a mixture of sulfonyl chlorides, including 4,5-dichlorothiophene-3-sulfonyl chloride, which is structurally similar to the compound of interest . Although the exact synthesis of 4,5-dichlorothiophene-2-sulfonyl chloride is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiophene sulfonamides, which are closely related to the sulfonyl chlorides, has been studied using various physicochemical methods such as GC-MS and NMR spectroscopy . These techniques could be applied to analyze the molecular structure of 4,5-dichlorothiophene-2-sulfonyl chloride to confirm its identity and purity.

Chemical Reactions Analysis

Thiophene sulfonyl derivatives are known to undergo a variety of chemical reactions. For example, thiophene-2-sulfonyl chloride has been reacted with amines, hydrazine, and sodium azide to yield a range of products, including hydrazones and azides . These reactions demonstrate the reactivity of the sulfonyl chloride group in thiophene derivatives, suggesting that 4,5-dichlorothiophene-2-sulfonyl chloride could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonyl derivatives can be inferred from their molecular structure. The presence of electronegative chlorine atoms and the sulfonyl chloride group is likely to influence the compound's reactivity, boiling point, solubility, and stability. Detailed analysis of these properties would require experimental data, which is not provided in the current set of papers.

Relevant Case Studies

While the provided papers do not discuss case studies involving 4,5-dichlorothiophene-2-sulfonyl chloride specifically, they do provide insights into the chemistry of related compounds. For instance, the synthesis and structure-activity relationship of thiophene sulfonamides as inhibitors of cyclin-dependent kinase 5 (cdk5) have been explored, highlighting the potential biological applications of thiophene derivatives . Additionally, the use of a dioxan-ethylsulfonyl chloride as a sulfonating agent for amines indicates the utility of sulfonyl chlorides in synthetic chemistry .

Scientific Research Applications

Synthesis and Transformation in Chemical Reactions Research has demonstrated the use of 4,5-dichlorothiophene-2-sulfonyl chloride in various chemical synthesis and transformation processes. One study explored the reaction of 2,5-dihalothiophenes with chlorosulfonic acid, leading to the formation of thiophenesulfonamides, showcasing the role of 4,5-dichlorothiophene-2-sulfonyl chloride in synthesizing sulfonamide compounds (Rozentsveig et al., 2007). Another study utilized it in the direct sulfonylation of 4,5-dichloropyridazin-3-ones, emphasizing its role in N-sulfonylation reactions (Kweon et al., 2002).

Antioxidant Properties and Molecular Analysis The compound's derivatives have been studied for their antioxidant properties. A research demonstrated the high antioxidant activity of thiophenyl-chalcones derivatives, one of which includes a derivative of 4,5-dichlorothiophene-2-sulfonyl chloride, showcasing its potential in creating compounds with significant antioxidant effects (Sönmez et al., 2023).

Synthesis of Sulfonamide and Sulfonate Derivatives The compound serves as a starting material in eco-friendly synthesis methods. A study reported a method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives using 4,5-dichlorothiophene-2-sulfonyl chloride, highlighting its role in green chemistry (Almarhoon et al., 2019).

Safety And Hazards

4,5-Dichlorothiophene-2-sulfonyl chloride causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to not breathe dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-dichlorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTWLTRKVRJPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333794
Record name 4,5-Dichlorothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorothiophene-2-sulfonyl chloride

CAS RN

126714-85-0
Record name 4,5-Dichlorothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichlorothiophene-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AL Williams, SR Dandepally, N Gilyazova… - Tetrahedron, 2010 - Elsevier
The synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) using an MW-assisted nucleophilic aromatic substitution (S N Ar…
Number of citations: 10 www.sciencedirect.com
AL Williams, SR Dandepally, SV Kotturi - Molecular diversity, 2010 - Springer
The synthesis of 17 phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides using a PMB protection/deprotection strategy is described. Nucleophilic displacement of p-…
Number of citations: 7 link.springer.com
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org

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